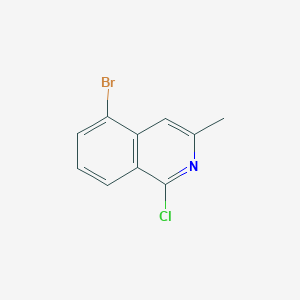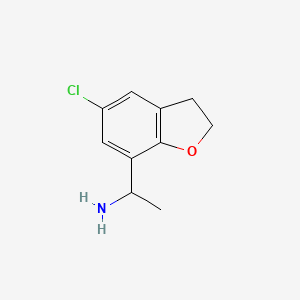
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of o-hydroxyacetophenones under basic conditions, followed by dehydrative cyclization . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often involve the use of phase transfer catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine can be compared with other benzofuran derivatives, such as:
- (5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride
- N-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(1-pyrrolidinyl)acetamide
These compounds share similar structural features but may exhibit different biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Eigenschaften
Molekularformel |
C10H12ClNO |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethanamine |
InChI |
InChI=1S/C10H12ClNO/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-6H,2-3,12H2,1H3 |
InChI-Schlüssel |
KSYXYUVBXXHRHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC2=C1OCC2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


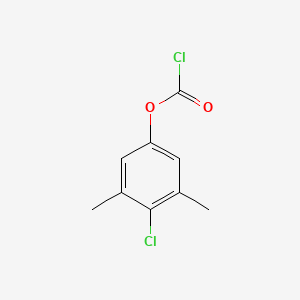
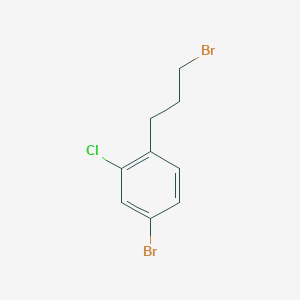
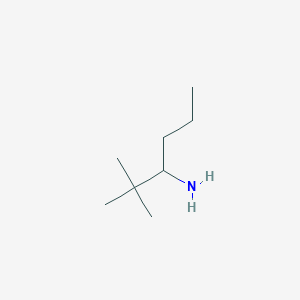
![2-Ethyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13205976.png)
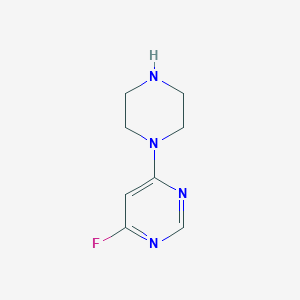
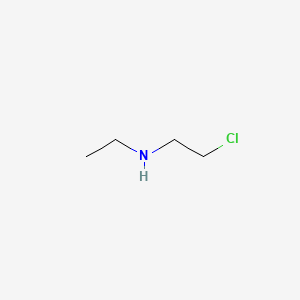
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine](/img/structure/B13206006.png)
![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)
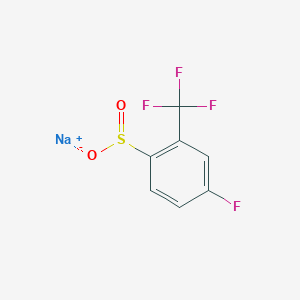
![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)
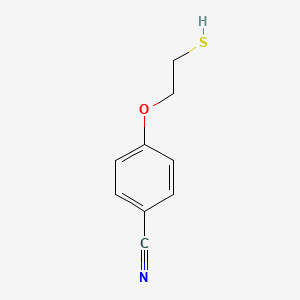
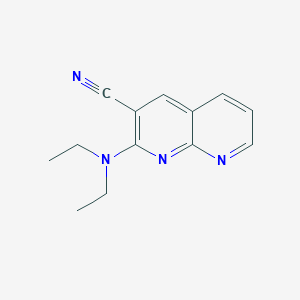
![1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13206025.png)
